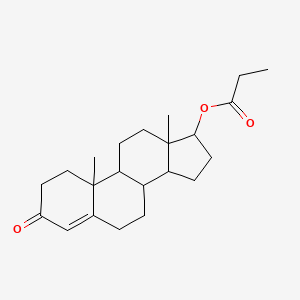![molecular formula C13H10N4O4 B11689817 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11689817.png)
N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida es un compuesto de hidrazona de base de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida típicamente implica la reacción de condensación entre piridina-4-carbohidrazida y 2-hidroxi-3-nitrobenzaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol en condiciones de reflujo . La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, y luego el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo nitro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.
Sustitución: Reactivos como hidróxido de sodio (NaOH) u otras bases pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Derivados oxidados del compuesto original.
Reducción: Derivados de amina donde el grupo nitro se reduce a una amina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Medicina: Explorado por su potencial farmacológico, particularmente como inhibidores enzimáticos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida implica su capacidad para formar complejos estables con iones metálicos. Esta propiedad es crucial para sus actividades biológicas, ya que los complejos metálicos pueden interactuar con objetivos biológicos como enzimas y ADN. La porción de hidrazona del compuesto le permite actuar como un agente quelante, uniéndose a iones metálicos y potencialmente interrumpiendo los procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2,5-dimetoxi-fenil)metilideno]bifenil-4-carbohidrazida
- N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
Singularidad
N'-[(E)-(2-hidroxi-3-nitrofenil)metilideno]piridina-4-carbohidrazida es única debido a la presencia de ambos grupos funcionales hidroxilo y nitro en el anillo fenilo. Estos grupos contribuyen a su reactividad química distintiva y posibles actividades biológicas. La combinación de estos grupos funcionales con la porción piridina-4-carbohidrazida mejora su capacidad para formar complejos metálicos e interactuar con objetivos biológicos .
Propiedades
Fórmula molecular |
C13H10N4O4 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-10(2-1-3-11(12)17(20)21)8-15-16-13(19)9-4-6-14-7-5-9/h1-8,18H,(H,16,19)/b15-8+ |
Clave InChI |
UHZWNNSNEZEHAW-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)

![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
![N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
